molecular formula C18H30BNO6 B13682598 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

Cat. No.: B13682598
M. Wt: 367.2 g/mol
InChI Key: PWPXXKSVAPMRFJ-UHFFFAOYSA-N
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Description

1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester typically involves the reaction of 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and probes.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester involves its ability to form stable carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The boronic ester group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-indole-5-boronic acid pinacol ester
  • 1-Boc-pyrrole-2-boronic acid pinacol ester

Uniqueness

1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is unique due to its specific structure, which combines a boronic ester with a tetrahydropyridine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C18H30BNO6

Molecular Weight

367.2 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-10-9-13(12(11-20)14(21)23-8)19-25-17(4,5)18(6,7)26-19/h9-11H2,1-8H3

InChI Key

PWPXXKSVAPMRFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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